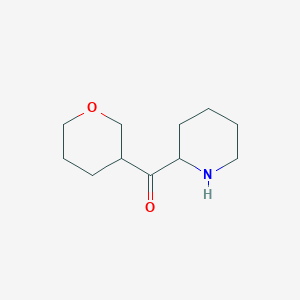

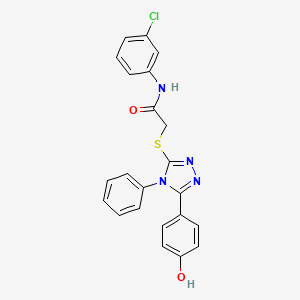

![molecular formula C15H15N5 B11783297 6-Phenyl-3-(pyrrolidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11783297.png)

6-Phenyl-3-(pyrrolidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Fenil-3-(pirrolidin-2-il)-[1,2,4]triazolo[4,3-b]piridazina es un compuesto heterocíclico que pertenece a la clase de las triazolopiridazinas. Estos compuestos son conocidos por sus diversas actividades farmacológicas y son de gran interés en la química medicinal. La estructura única de este compuesto, que incluye un anillo triazol fusionado a un anillo piridazina, lo convierte en un candidato prometedor para diversas aplicaciones biológicas.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de 6-Fenil-3-(pirrolidin-2-il)-[1,2,4]triazolo[4,3-b]piridazina generalmente implica la ciclización de precursores apropiados bajo condiciones específicas. Un método común implica la reacción de 4-amino-3-aril amino-5-mercapto-1,2,4-triazoles con α-bromoacetofenona en DMF seca, en presencia de carbonato de potasio y p-TsOH .

Métodos de producción industrial: Los métodos de producción industrial para este compuesto no están ampliamente documentados. La escalabilidad de las rutas sintéticas mencionadas anteriormente se puede optimizar para aplicaciones industriales ajustando las condiciones de reacción, como la temperatura, el solvente y las concentraciones de catalizador, para lograr mayores rendimientos y pureza.

Análisis De Reacciones Químicas

Tipos de reacciones: 6-Fenil-3-(pirrolidin-2-il)-[1,2,4]triazolo[4,3-b]piridazina experimenta diversas reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes comunes como el peróxido de hidrógeno o el permanganato de potasio.

Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes como el borohidruro de sodio o el hidruro de aluminio y litio.

Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir en los grupos fenilo o pirrolidinilo, utilizando reactivos como haluros de alquilo o cloruros de acilo.

Reactivos y condiciones comunes:

Oxidación: Peróxido de hidrógeno en ácido acético.

Reducción: Borohidruro de sodio en metanol.

Sustitución: Haluros de alquilo en presencia de una base como el carbonato de potasio.

Productos principales: Los productos principales formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que las reacciones de sustitución pueden introducir diversos grupos funcionales en los anillos fenilo o pirrolidinilo.

Aplicaciones Científicas De Investigación

6-Fenil-3-(pirrolidin-2-il)-[1,2,4]triazolo[4,3-b]piridazina tiene varias aplicaciones de investigación científica, que incluyen:

Química: Utilizado como bloque de construcción para la síntesis de compuestos heterocíclicos más complejos.

Biología: Investigado por su potencial como inhibidor de enzimas, particularmente dirigido a cinasas y otras proteínas involucradas en la señalización celular.

Medicina: Explorado por sus propiedades anticancerígenas, antimicrobianas y antiinflamatorias.

Mecanismo De Acción

El mecanismo de acción de 6-Fenil-3-(pirrolidin-2-il)-[1,2,4]triazolo[4,3-b]piridazina implica su interacción con objetivos moleculares específicos, como enzimas y receptores. El compuesto puede inhibir la actividad de ciertas cinasas, interrumpiendo así las vías de señalización celular que son cruciales para la proliferación y supervivencia de las células cancerosas . Además, su capacidad para formar enlaces de hidrógeno con las proteínas diana mejora su afinidad de unión y especificidad.

Compuestos similares:

1,2,4-Triazolo[3,4-b][1,3,4]tiadiazinas: Conocidas por sus actividades anticancerígenas y antimicrobianas.

Derivados de piridazina y piridazinona: Exhiben una amplia gama de actividades farmacológicas, incluidas las propiedades antimicrobianas, anticancerígenas y antiinflamatorias.

Unicidad: 6-Fenil-3-(pirrolidin-2-il)-[1,2,4]triazolo[4,3-b]piridazina destaca por su estructura única de triazolopiridazina, que imparte actividades biológicas distintas y lo convierte en un andamiaje versátil para el diseño de fármacos. Su capacidad para interactuar con múltiples objetivos moleculares y vías mejora aún más su potencial como agente terapéutico.

Comparación Con Compuestos Similares

1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: Known for their anticancer and antimicrobial activities.

Pyridazine and Pyridazinone Derivatives: Exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Uniqueness: 6-Phenyl-3-(pyrrolidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine stands out due to its unique triazolopyridazine structure, which imparts distinct biological activities and makes it a versatile scaffold for drug design. Its ability to interact with multiple molecular targets and pathways further enhances its potential as a therapeutic agent.

Propiedades

Fórmula molecular |

C15H15N5 |

|---|---|

Peso molecular |

265.31 g/mol |

Nombre IUPAC |

6-phenyl-3-pyrrolidin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine |

InChI |

InChI=1S/C15H15N5/c1-2-5-11(6-3-1)12-8-9-14-17-18-15(20(14)19-12)13-7-4-10-16-13/h1-3,5-6,8-9,13,16H,4,7,10H2 |

Clave InChI |

YHVURRGQNGVPRT-UHFFFAOYSA-N |

SMILES canónico |

C1CC(NC1)C2=NN=C3N2N=C(C=C3)C4=CC=CC=C4 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-((7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidin-5-yl)amino)nicotinate](/img/structure/B11783232.png)

![6-Bromo-8-chlorotetrazolo[1,5-A]pyrazine](/img/structure/B11783248.png)

![Methyl 6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylate](/img/structure/B11783275.png)

![(2-(4-Methoxyphenyl)benzo[d]oxazol-5-yl)methanol](/img/structure/B11783294.png)

![3-Bromo-6-phenylisothiazolo[5,4-b]pyridine](/img/structure/B11783310.png)